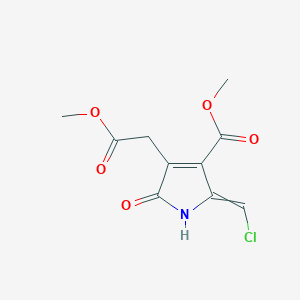
Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a chloromethylidene group, and a methoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrole derivative with a chloromethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloromethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- 3-Methoxy-2-methyl-3-oxopropanoic acid
Uniqueness
Methyl2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
77978-75-7 |
|---|---|
Molecular Formula |
C10H10ClNO5 |
Molecular Weight |
259.64 g/mol |
IUPAC Name |
methyl 2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO5/c1-16-7(13)3-5-8(10(15)17-2)6(4-11)12-9(5)14/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
GEJYAMIEIPBURJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CCl)NC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















